![molecular formula C21H26O8S B1149705 Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-glucopyranoside CAS No. 197005-22-4](/img/structure/B1149705.png)
Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-glucopyranoside
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Overview
Description
This compound belongs to a class of substances often studied for their utility in synthesizing bioactive agents. It is notable for its complex structure and the presence of multiple functional groups.
Synthesis Analysis
Yuasa and Yuasa (2004) described a practical synthesis method for a related compound, 2,3,4,6-Tetra-O-acetyl-1-O-(2-propenyl)-β-d-glucopyranoside, which is a useful raw material in the synthesis of bioactive agents. This method involves reacting β-d-glucose pentaacetate with allyl alcohol and ZnCl2 in toluene, followed by recrystallization. It is noted for its efficiency, safety, and cost-effectiveness, making it suitable for large-scale preparation (Yuasa & Yuasa, 2004).
Molecular Structure Analysis
Crich and Bowers (2006) introduced a protecting group for carbohydrate thioglycoside donors, which might be applicable in the synthesis of Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-glucopyranoside. This group conveys strong beta-selectivity with thiomannoside donors and is significant for the molecular structure formation of similar compounds (Crich & Bowers, 2006).
Chemical Reactions and Properties
Kishida and Akita (2005) conducted a study on phenylpropenoid β-d-glucopyranoside congeners, which are closely related to the compound . They used a Palladium(II)-catalyzed carbon–carbon bond formation method that yielded good results, suggesting potential chemical reactions and properties relevant to this compound (Kishida & Akita, 2005).
Physical Properties Analysis
The study of the physical properties of such compounds often involves crystallographic analysis. For instance, Curran et al. (2016) performed a crystallographic analysis on a protected glycoside of 2-amino-2-deoxyglucose, which helped in understanding the β-anomeric configuration and the orientation of various groups in relation to the pyranose ring (Curran et al., 2016).
Scientific Research Applications
Synthesis and Structural Analysis
Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-glucopyranoside and its derivatives are primarily utilized in the synthesis of complex organic compounds. For instance, its hexa-O-acetyl derivative served as a starting material for regio- and stereoselective photoinitiated thiol-ene coupling reactions, yielding thiomaltooligosaccharides. This synthesis pathway offers a simpler alternative to conventional methods, bypassing complex protecting group strategies (Lázár et al., 2018). Additionally, the compound's structural features, such as its C-H…O, C-H…π, and C-H…F interactions, have been examined through X-ray crystallographic analysis, contributing to a better understanding of its molecular packing and potential in chemical synthesis (Aich & Loganathan, 2006).
Glycoside Cluster Synthesis
This compound also plays a crucial role in the synthesis of glycoside clusters. A study outlined a facile approach where the free-radical addition of a related 1-thio-beta-D-glucopyranose compound to various allyl ether functions resulted in the efficient synthesis of these clusters. These clusters are significant for exploring biological activities such as anti-metastatic activity (Meng et al., 2002).
Catalysis and Reactions
Furthermore, the compound's derivatives have been utilized in catalysis and various reactions. For instance, its usage in the synthesis of 2,3,4,6-Tetra-O-acetyl-1-O-(2-propenyl)-β-d-glucopyranoside showcases its utility in the production of bioactive agents. The synthesis method was noted for its efficiency, safety, and cost-effectiveness, making it suitable for large-scale preparations (Yuasa & Yuasa, 2004). Additionally, derivatives of the compound have been involved in the Palladium(II)-catalyzed carbon–carbon bond formation, leading to the creation of phenylpropenoid β-d-glucopyranoside congeners, further emphasizing its versatility in chemical synthesis (Kishida & Akita, 2005).
Mechanism of Action
This compound is used in the development of anti-inflammatory drugs targeting glucocerebrosidase enzyme deficiencies . Glucocerebrosidase is an enzyme that breaks down a certain type of fat molecule called glucocerebroside. When this enzyme is deficient, glucocerebroside accumulates in the body, leading to various diseases like Gaucher’s disease.
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(2S,3R,4S,6S)-3,5-diacetyloxy-6-phenylsulfanyl-4-prop-2-enoxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O8S/c1-5-11-25-19-18(27-14(3)23)17(12-26-13(2)22)29-21(20(19)28-15(4)24)30-16-9-7-6-8-10-16/h5-10,17-21H,1,11-12H2,2-4H3/t17-,18+,19-,20?,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZBNOXQHIZNTR-GKCYTULTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OCC=C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@H]([C@@H](C([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OCC=C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659811 |
Source
|
Record name | Phenyl (2xi)-2,4,6-tri-O-acetyl-3-O-prop-2-en-1-yl-1-thio-alpha-L-xylo-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
197005-22-4 |
Source
|
Record name | Phenyl (2xi)-2,4,6-tri-O-acetyl-3-O-prop-2-en-1-yl-1-thio-alpha-L-xylo-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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